molecular formula C11H13F4N B7903505 {[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(propyl)amine

{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(propyl)amine

Cat. No.: B7903505
M. Wt: 235.22 g/mol
InChI Key: KGSQDCMOTNHHFK-UHFFFAOYSA-N
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Description

{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(propyl)amine is an organic compound that features both fluorine and trifluoromethyl groups. These groups are known for their significant impact on the chemical and physical properties of molecules, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Chemical Reactions Analysis

{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(propyl)amine undergoes various types of chemical reactions, including:

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(propyl)amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This can lead to the modulation of various biochemical pathways .

Comparison with Similar Compounds

Similar compounds include other trifluoromethyl-substituted amines and fluorinated aromatic compounds. What sets {[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(propyl)amine apart is its unique combination of fluorine and trifluoromethyl groups, which confer distinct chemical and physical properties . Some similar compounds are:

This compound’s unique structure makes it particularly valuable in applications requiring high stability and specific reactivity profiles.

Properties

IUPAC Name

N-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F4N/c1-2-3-16-7-8-4-9(11(13,14)15)6-10(12)5-8/h4-6,16H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSQDCMOTNHHFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC(=CC(=C1)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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